molecular formula C26H27NO3 B3645022 4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide

4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B3645022
M. Wt: 401.5 g/mol
InChI Key: JBMQMYZPSDHIGU-UHFFFAOYSA-N
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Description

The compound “4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a complex organic molecule. It contains an indene group (a polycyclic hydrocarbon), a benzamide group (an amide derivative of benzoic acid), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). These groups are common in many pharmaceuticals and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group in the benzamide moiety could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the ether would likely make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points, as well as its spectral properties, could be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by interacting with specific proteins in the body, altering their function. Without specific information about the intended target of this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-29-25-8-3-2-5-21(25)15-16-27-26(28)22-11-9-19(10-12-22)18-30-24-14-13-20-6-4-7-23(20)17-24/h2-3,5,8-14,17H,4,6-7,15-16,18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMQMYZPSDHIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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